3,8-Diamino-6-phenyl-phenanthridine

Catalog No.
S612622
CAS No.
62895-33-4
M.F
C19H16N3+
M. Wt
286.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Diamino-6-phenyl-phenanthridine

CAS Number

62895-33-4

Product Name

3,8-Diamino-6-phenyl-phenanthridine

IUPAC Name

hydron;6-phenylphenanthridine-3,8-diamine

Molecular Formula

C19H16N3+

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2/p+1

InChI Key

CPNAVTYCORRLMH-UHFFFAOYSA-O

SMILES

[H+].C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N

Synonyms

3,8-DAPP, 3,8-diamino-6-phenyl-phenanthridine, 3,8-diamino-6-phenylphenanthridine

Canonical SMILES

[H+].C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N

3,8-Diamino-6-phenyl-phenanthridine (DAPP) is a rigid, planar, neutral heteroaromatic diamine that serves as a critical structural node in advanced materials and bioprocessing applications [1]. Unlike its cationic alkylated derivatives (e.g., ethidium bromide), DAPP provides a neutral phenanthridine core, making it an ideal pre-locked linker for synthesizing non-dynamic 3D covalent organic frameworks (COFs) and high-performance rigid polyamides [2]. In downstream bioprocessing, its specific DNA-intercalating geometry allows it to function as a highly selective affinity ligand for the chromatographic purification of supercoiled plasmid DNA [3]. For procurement professionals, DAPP represents a dual-use precursor: a structural monomer for high-porosity gas storage materials and a functional ligand for biomanufacturing.

Substituting DAPP with flexible diamines, such as benzidine, in the synthesis of 3D COFs results in dynamic framework contraction during solvent evacuation, leading to collapsed crystal structures and significantly reduced porosity [1]. The rigid benzylideneamine moiety in DAPP locks the linker flexibility, preventing this structural degradation. Furthermore, substituting DAPP with its common cationic analog, ethidium bromide, introduces an intrinsic positive charge that fundamentally alters the thermodynamics of molecular binding [2]. The charged analog undergoes partial desolvation upon interaction, increasing the volume change of binding by approximately 7.8 cm³/mol compared to the neutral DAPP [2]. This thermodynamic shift makes cationic analogs unsuitable for applications requiring neutral backbone integration in polymers or purely structural intercalation without electrostatic interference.

Prevention of Framework Collapse in 3D Covalent Organic Frameworks

In the synthesis of 3D COFs, the choice of diamine linker dictates the stability of the porous network upon activation (solvent removal). When DAPP is used as a pre-locked planar linker (forming JUC-595), the resulting COF maintains its structural integrity, achieving an activated surface area of 754 m²/g [1]. In direct contrast, using the flexible in-class substitute benzidine (forming JUC-594) results in framework contraction-expansion, dropping the surface area to 548 m²/g [1]. This 37.5% increase in retained porosity makes DAPP essential for high-capacity gas storage applications.

Evidence DimensionActivated Surface Area (BET)
Target Compound Data754 m²/g (DAPP-based JUC-595)
Comparator Or Baseline548 m²/g (Benzidine-based JUC-594)
Quantified Difference+37.5% higher surface area retention
ConditionsSolvent inclusion and release (activation) at room temperature

Ensures that synthesized 3D COFs retain maximum porosity for gas storage rather than collapsing during standard solvent evacuation.

High-Capacity Affinity Chromatography for Supercoiled Plasmid DNA

DAPP functions as a highly specific affinity ligand when coupled to an epoxy-activated Sepharose matrix for plasmid DNA purification. The DAPP-Sepharose support achieves a maximum dynamic binding capacity of 336.75 µg pDNA/mL gel at a flow rate of 1 mL/min, with a high affinity dissociation constant (Kd) of 2.29 × 10^-7 M [1]. Unlike standard anion-exchange matrices that require complex salt gradients, the DAPP-functionalized support allows for the total retention of E. coli lysate impurities without added salt, enabling selective elution of supercoiled pDNA (e.g., 65% yield for 12.36 kbp plasmids) simply by adding small amounts of salt [1].

Evidence DimensionDynamic Binding Capacity and Selectivity
Target Compound Data336.75 µg pDNA/mL gel (Kd = 2.29 × 10^-7 M)
Comparator Or BaselineStandard non-specific anion-exchange media
Quantified DifferenceEliminates need for complex salt gradients for supercoiled pDNA elution
Conditions1 mL/min flow rate, 150 µg/mL pDNA concentration in E. coli lysate

Provides biomanufacturers with a highly specific, easily scalable chromatographic media for isolating pharmaceutical-grade supercoiled plasmid DNA.

Accelerated Photocatalytic Reduction via Amide-Linked Frameworks

DAPP can be utilized to synthesize pyrene-based amide COFs (TFPPy-DP) via postsynthetic modification, altering the framework's polarity and electron generation capabilities. When applied to the photocatalytic reduction of toxic U(VI) under visible light, the DAPP-derived amide COF achieved catalytic reduction equilibrium (82% removal of 238 ppm U at pH 3) after only 2 hours of irradiation [1]. In contrast, the baseline imine-linked COF required 10 hours to reach a similar equilibrium (91% removal) [1]. The introduction of DAPP lowers electrochemical impedance and enhances charge separation.

Evidence DimensionTime to Catalytic Reduction Equilibrium
Target Compound Data2 hours (DAPP-derived amide COF)
Comparator Or Baseline10 hours (Baseline imine COF)
Quantified Difference80% reduction in required irradiation time
ConditionsVisible light irradiation, 238 ppm U(VI) at pH 3

Significantly accelerates processing times in photocatalytic environmental remediation and heavy metal recovery workflows.

Thermodynamic Decoupling of Intercalation from Electrostatics

For researchers designing artificial DNA bases or studying intercalation mechanics, decoupling structural insertion from electrostatic attraction is critical. The neutral DAPP molecule exhibits a fundamentally different binding thermodynamic profile compared to its charged analog (DAPPH+ or ethidium). The volume change for DNA binding with the charged DAPPH+ is approximately 7.8 ± 1.5 cm³/mol more positive than with the neutral DAPP [1]. This quantitative difference is attributed to the partial desolvation of the charge on the cationic analog, proving that DAPP isolates the purely structural volume changes associated with phenanthridine intercalation [1].

Evidence DimensionVolume Change of DNA Binding (ΔV)
Target Compound DataBaseline structural ΔV (Neutral DAPP)
Comparator Or Baseline+7.8 ± 1.5 cm³/mol (Charged DAPPH+)
Quantified DifferenceEliminates the 7.8 cm³/mol volume expansion caused by charge desolvation
ConditionsNoncovalent complex formation with calf thymus DNA

Allows structural biologists and medicinal chemists to utilize a neutral intercalator scaffold without the confounding thermodynamic artifacts of positive charge desolvation.

Synthesis of High-Porosity Non-Dynamic 3D Covalent Organic Frameworks

Because DAPP acts as a pre-locked, rigid planar linker that prevents framework contraction during solvent evacuation, it is the optimal diamine precursor for synthesizing high-surface-area 3D COFs (such as JUC-595). It is highly recommended for materials science workflows targeting advanced gas storage (H2, CH4, CO2) where maintaining an open pore structure post-activation is critical [1].

Development of Affinity Chromatography Media for Plasmid Biomanufacturing

DAPP's specific DNA-intercalating geometry makes it an ideal ligand for functionalizing epoxy-activated Sepharose or similar chromatographic matrices. It is specifically indicated for downstream bioprocessing applications requiring the selective capture and salt-step elution of supercoiled plasmid DNA from crude E. coli lysates, offering a scalable alternative to complex gradient-based anion-exchange methods [2].

Precursor for Rapid-Acting Photocatalytic Amide COFs

DAPP is utilized in the postsynthetic modification of imine COFs to produce highly active amide-linked frameworks (e.g., TFPPy-DP). This application is highly relevant for environmental engineering and radiochemical remediation, where DAPP-derived catalysts demonstrate significantly faster reduction kinetics for heavy metals like U(VI) under visible light compared to standard imine frameworks [3].

Synthesis of Neutral Artificial DNA Bases and Intercalators

Unlike ethidium bromide, DAPP lacks an alkylated quaternary nitrogen, making it a neutral phenanthridine derivative. It is the preferred starting material for synthesizing phosphoramidite building blocks to incorporate artificial phenanthridinium bases into oligonucleotides, or for biophysical assays where researchers must strictly isolate structural intercalation thermodynamics from electrostatic charge effects [4].

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